molecular formula C7H14BrN B1277137 2-(2-Bromoethyl)piperidine CAS No. 731742-05-5

2-(2-Bromoethyl)piperidine

Cat. No.: B1277137
CAS No.: 731742-05-5
M. Wt: 192.1 g/mol
InChI Key: UISQNTXFRUUKBZ-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)piperidine is an organic compound with the molecular formula C7H14BrN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The bromination process is optimized for large-scale production, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound is extensively utilized in organic synthesis as a precursor for creating complex heterocyclic compounds. Its reactivity is attributed to the presence of both a piperidine ring and a bromoethyl group, allowing it to act as an alkylating agent in various reactions. For instance, it has been successfully employed in the synthesis of 2-(methoxycarbonyl)indolizidine through a reaction with methyl acrylate followed by cyclization using lithium diisopropylamide.

Reactivity and Synthetic Routes
The dual reactivity of 2-(2-Bromoethyl)piperidine facilitates its participation in multiple synthetic pathways, including:

  • Aza-Michael Reactions: The compound can undergo conjugate addition reactions with alkyl acrylates, leading to the formation of substituted piperidine derivatives .
  • Alkylation Reactions: It has been used in the alkylation of piperidone derivatives, contributing to the synthesis of various piperidine-based drugs .

Biological Applications

Pharmacological Research
In pharmacology, this compound is recognized for its potential therapeutic applications. It serves as a precursor in synthesizing neuroleptics and analgesics, which are critical in treating neurological disorders.

Mechanisms of Action
Research indicates that piperidine derivatives can modulate several signaling pathways associated with cancer progression. Specifically, they may impact the Akt/mTOR pathway and others related to cell migration and cycle regulation, making them candidates for cancer therapeutics.

Medicinal Chemistry

Drug Development
The compound has been investigated for its ability to cross the blood-brain barrier effectively, which is essential for central nervous system-targeting drugs. Importantly, it does not inhibit major cytochrome P450 enzymes, suggesting a favorable profile for drug development where metabolic interactions are a concern.

Synthesis of Fentanyl Analogs

A notable application of this compound is its role in synthesizing fentanyl analogs. The compound was used to alkylate piperidone derivatives, leading to high yields of various fentanyl-related compounds . This demonstrates its utility in creating potent analgesics.

Neuropharmacological Studies

Studies have evaluated the interaction of this compound with biological transport mechanisms, highlighting its potential role in drug formulations targeting neurological conditions due to its ability to penetrate the blood-brain barrier effectively.

Biological Activity

2-(2-Bromoethyl)piperidine, often encountered in its hydrobromide form, is a compound of interest in pharmacological research due to its unique structural features and biological activities. This article delves into its synthesis, mechanisms of action, biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H12BrN\text{C}_6\text{H}_{12}\text{BrN}, with a molecular weight of approximately 273.01 g/mol. The compound features a piperidine ring substituted with a bromoethyl group, which enhances its reactivity and biological profile. The SMILES representation is BrCCC1NCCCC1, indicating the presence of both bromine and nitrogen in its structure.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in various biological molecules. This interaction can significantly influence enzyme activity, signal transduction pathways, and gene expression, making it a valuable tool for studying biological processes involving piperidine derivatives.

Key Mechanisms:

  • Covalent Bonding : Interactions with nucleophilic sites can alter the function of proteins and enzymes.
  • Blood-Brain Barrier Permeability : The compound has been shown to effectively cross the blood-brain barrier, suggesting potential applications in central nervous system (CNS) disorders.

Biological Targets

Research utilizing computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) has identified several biological targets for this compound. These include various enzymes, receptors, and ion channels relevant to multiple therapeutic areas:

Biological Target Activity Type Potential Applications
KinasesInhibitionCancer therapy
G-Protein Coupled ReceptorsModulationCNS disorders
Voltage-Gated Ion ChannelsBlockadeNeuromuscular diseases

This compound has shown promise in treating conditions such as cancer, neurodegenerative diseases, and as local anesthetics .

Case Studies and Research Findings

Recent studies have highlighted the diverse pharmacological activities associated with piperidine derivatives, including this compound. For instance:

  • Antitumor Activity : A study indicated that piperidine derivatives exhibit significant antitumor effects by inducing apoptosis through caspase activation. The compound LAS-250 demonstrated an impressive probability (Pa = 80%) for antileukemic activity in preclinical models .
  • Neuroprotective Effects : Research has suggested that certain piperidine derivatives can provide neuroprotective benefits by influencing neurotransmitter uptake and modulating ion channel activity. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperidine with 2-bromoethanol under acidic conditions (e.g., using hydrobromic acid). This process can be optimized through continuous flow synthesis methods to enhance yield and purity.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 2-(2-Bromoethyl)piperidine, and how is its purity validated?

The synthesis typically involves treating 2-(2-hydroxyethyl)piperidine with hydrobromic acid (HBr) in water to yield the hydrobromide salt. This intermediate is then neutralized with a base (e.g., triethylamine) under anhydrous conditions to avoid hydrolysis . Characterization employs 1H/13C NMR (in CDCl₃) to confirm substitution patterns and bromine integration. IR spectroscopy verifies the absence of hydroxyl groups (post-hydrobromide neutralization), while elemental analysis (C, H, N) and GC-MS validate molecular composition and purity (>95%) .

Q. Basic: What reaction conditions optimize the conjugate addition of this compound to alkyl acrylates?

Optimal conditions involve suspending the hydrobromide salt in methyl or ethyl acrylate at 0°C, followed by incremental addition of triethylamine (2.1 equiv) to deprotonate the amine and initiate the aza-Michael reaction. Stirring for 16 hours under nitrogen yields 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates (e.g., 3c, 3d) with >70% yield. Key factors include:

  • Anhydrous solvents (e.g., THF) to prevent hydrolysis .
  • Avoiding tert-butyl acrylate due to steric hindrance .
  • Monitoring by TLC (silica gel, hexane/EtOAc 3:1) .

Q. Advanced: How can researchers resolve stereoisomerism in products derived from this compound?

Reactions involving chiral intermediates (e.g., indolizidines) often yield diastereomeric mixtures (e.g., 45:55 or 47:53 ratios) . Separation via preparative GC or chiral HPLC is challenging due to similar retention times. Instead, dynamic kinetic resolution using chiral ligands (e.g., BINOL derivatives) during cyclization steps can enhance enantioselectivity . Computational modeling (DFT) aids in predicting steric and electronic biases in transition states .

Q. Advanced: What side reactions occur during conjugate addition, and how are they mitigated?

Common side reactions include:

  • Hydrolysis : Water exposure converts bromoethyl groups to hydroxethyl derivatives (e.g., 4a, 4b). Mitigation: Use molecular sieves and strict anhydrous conditions .
  • Dimerization : Trace amounts of 4a,8a-diazadecalin (6) form via bromine displacement. Minimize by limiting reaction time (<16 hours) and using excess acrylate .
  • Retro-Michael reactions : Observed at elevated temperatures. Maintain reactions at 0–25°C .

Q. Methodological: How can computational chemistry guide experimental design for this compound derivatives?

Density Functional Theory (DFT) predicts:

  • Transition-state energies for cyclization steps (e.g., LDA-mediated indolizidine formation) .
  • Vibrational frequencies (FTIR, Raman) to validate experimental spectra .
  • Solvent effects on reaction pathways (PCM models) . Tools like Gaussian 09 or ORCA are recommended for modeling.

Q. Advanced: What analytical techniques best quantify trace impurities in reaction mixtures?

  • GC-MS with RSL-200 columns detects low-abundance byproducts (e.g., diazadecalin) at <5% levels .
  • High-resolution NMR (500 MHz) identifies regioisomers via coupling constants (e.g., J = 10–12 Hz for vicinal protons in indolizidines) .
  • X-ray crystallography resolves ambiguous stereochemistry in crystalline intermediates .

Q. Advanced: How should intermediates like 3-[2-(2-Bromoethyl)piperidin-1-yl]propanoates be stabilized for downstream reactions?

These esters are prone to bromine displacement and oxidation. Stabilization strategies include:

  • Storing in dry diethyl ether at –20°C .
  • Immediate derivatization (e.g., LiAlH₄ reduction to hydroxymethylindolizidines within 3 hours) .
  • Avoiding silica gel chromatography; use neutral alumina for purification to prevent acid-catalyzed degradation .

Preparation Methods

Bromination of 2-(2-Hydroxyethyl)piperidine

A widely employed method involves the bromination of 2-(2-hydroxyethyl)piperidine using hydrobromic acid (HBr). This reaction proceeds via an acid-catalyzed nucleophilic substitution (SN2) mechanism, where the hydroxyl group is replaced by bromine.

Reaction Conditions :

  • Reagents : 2-(2-Hydroxyethyl)piperidine, 48% aqueous HBr
  • Temperature : Reflux (110–120°C)
  • Duration : 6–8 hours
  • Yield : 70–85%

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis. Excess HBr ensures complete conversion, while subsequent neutralization with sodium bicarbonate isolates the product. Purification via distillation or column chromatography yields >95% purity.

Mechanistic Insight :
$$ \text{2-(2-Hydroxyethyl)piperidine} + \text{HBr} \rightarrow \text{2-(2-Bromoethyl)piperidine} + \text{H}_2\text{O} $$
The reaction’s efficiency depends on the steric accessibility of the hydroxyl group, which is enhanced by the piperidine ring’s chair conformation.

Alkylation of Piperidine with 1,2-Dibromoethane

Direct alkylation of piperidine using 1,2-dibromoethane offers a single-step synthesis. This method exploits the nucleophilic character of piperidine’s amine group.

Reaction Conditions :

  • Reagents : Piperidine, 1,2-dibromoethane, potassium carbonate (K₂CO₃)
  • Solvent : Acetonitrile or dimethylformamide (DMF)
  • Temperature : 80–100°C
  • Duration : 12–24 hours
  • Yield : 60–75%

The base (K₂CO₃) neutralizes HBr generated during the reaction, shifting the equilibrium toward product formation. A molar ratio of 1:1.2 (piperidine:dibromoethane) minimizes di-alkylation byproducts.

Challenges :

  • Competing formation of 1,2-bis(piperidin-1-yl)ethane due to over-alkylation.
  • Requires careful temperature control to avoid decomposition.

Conjugate Addition of 2-(Bromoethyl)piperidine Hydrobromide

This method, reported in recent literature, involves the conjugate addition of 2-(bromoethyl)piperidine hydrobromide to electron-deficient alkenes like methyl acrylate.

Reaction Conditions :

  • Reagents : 2-(Bromoethyl)piperidine hydrobromide, methyl acrylate, triethylamine (Et₃N)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Duration : 2–4 hours
  • Yield : 80–90%

Triethylamine acts as a base to deprotonate the intermediate, facilitating nucleophilic attack on the acrylate. The product, 3-[2-(bromoethyl)piperidin-1-yl]propanoate , is isolated via extraction and solvent evaporation.

Advantages :

  • High regioselectivity due to the stability of the Michael adduct.
  • Scalable for multi-gram synthesis.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance yield and reproducibility. This method optimizes the bromination of 2-(2-hydroxyethyl)piperidine under pressurized conditions.

Reaction Parameters :

  • Reactor Type : Micro-tubular reactor
  • Residence Time : 10–15 minutes
  • Temperature : 130–140°C
  • Pressure : 3–5 bar
  • Yield : 90–95%

Benefits :

  • Reduced side reactions due to precise temperature and mixing control.
  • Suitable for throughputs exceeding 100 kg/day.

Substitution Reactions with Bromoethyl-Pyridinium Derivatives

A less conventional approach involves substituting pyridinium bromides with piperidine. For example, 2-bromoethyl-pyridinium bromide reacts with piperidine in polar aprotic solvents.

Reaction Conditions :

  • Reagents : 2-Bromoethyl-pyridinium bromide, piperidine
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : 60–70°C
  • Duration : 4–6 hours
  • Yield : 50–65%

Limitations :

  • Lower yields due to competing elimination reactions.
  • Requires purification via recrystallization.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
Bromination of Alcohol HBr, 2-(2-Hydroxyethyl)piperidine Reflux, 6–8 h 70–85% High purity, simple setup Corrosive reagents, long reaction time
Alkylation with Dibromoethane Piperidine, 1,2-dibromoethane 80–100°C, 12–24 h 60–75% Single-step synthesis Di-alkylation byproducts
Conjugate Addition Methyl acrylate, Et₃N 0°C to RT, 2–4 h 80–90% High regioselectivity, scalability Requires anhydrous conditions
Continuous Flow HBr, flow reactor 130–140°C, 3–5 bar 90–95% High throughput, minimal side reactions Capital-intensive equipment
Pyridinium Substitution Bromoethyl-pyridinium bromide DMSO, 60–70°C, 4–6 h 50–65% Novel pathway Low yield, complex purification

Properties

IUPAC Name

2-(2-bromoethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISQNTXFRUUKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424682
Record name 2-(2-bromoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731742-05-5
Record name 2-(2-bromoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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